1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine
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Overview
Description
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H10BrCl2N It is characterized by a pyrrolidine ring attached to a phenyl group substituted with bromine and chlorine atoms
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine typically involves the reaction of 4-bromo-2,6-dichlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Bromo-2,6-dichlorophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Bromo-2,6-dichlorophenyl)morpholine:
1-(4-Bromo-2,6-dichlorophenyl)azetidine: Features an azetidine ring, which may lead to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10BrCl2N |
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Molecular Weight |
295.00 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrCl2N/c11-7-5-8(12)10(9(13)6-7)14-3-1-2-4-14/h5-6H,1-4H2 |
InChI Key |
BEWFTMWFSVBVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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